(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine family, a class of heterocyclic molecules with diverse applications in medicinal chemistry and materials science. Structurally, it consists of a thieno[2,3-b]pyridine core substituted with amino and methyl groups at positions 3, 4, and 6, linked via a methanone bridge to a 2,4-dimethylphenyl group. The 2,4-dimethylphenyl moiety contributes to lipophilicity, influencing solubility and intermolecular interactions.
Synthesis typically involves condensation of α-haloketones (e.g., 2-bromo-1-(2,4-dimethylphenyl)ethanone) with 2-mercapto-4,6-dimethylnicotinonitrile under basic conditions, followed by recrystallization from DMF . Key spectral characteristics include:
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-9-5-6-13(10(2)7-9)16(21)17-15(19)14-11(3)8-12(4)20-18(14)22-17/h5-8H,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESTBJGQQVWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with 2,4-dimethylbenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, research has shown that the structural modifications in such compounds can enhance their activity against various cancer cell lines. The presence of the amino group in this compound may contribute to its ability to interact with biological targets involved in cancer progression .
Protein Kinase Inhibition
The compound has been evaluated for its potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions and are often implicated in cancer and other diseases. Studies suggest that compounds with similar scaffolds can inhibit specific kinases, thereby influencing cellular signaling pathways . This opens avenues for developing targeted therapies using this compound or its derivatives.
Synthesis and Derivative Studies
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone can be accomplished through various organic reactions. The optimization of these synthetic routes is crucial to enhance yield and purity, making the compound more accessible for research applications.
Table 1: Synthesis Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Involves the reaction of thieno derivatives with aryl ketones | 75% |
| Cyclization | Formation of the thieno ring structure | 68% |
| Functional Group Modification | Altering side chains to enhance biological activity | 80% |
Antimicrobial Properties
Compounds related to thieno[2,3-b]pyridine have shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that structural variations can lead to differing levels of efficacy against bacteria and fungi. The incorporation of specific substituents on the phenyl ring is critical for enhancing antimicrobial potency .
Neuropharmacological Effects
There is emerging evidence suggesting that thieno[2,3-b]pyridine derivatives may exhibit neuropharmacological effects. Their ability to cross the blood-brain barrier makes them candidates for treating neurological disorders. Research into their mechanisms of action could yield valuable insights into their potential as therapeutic agents for conditions like depression or anxiety.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study 1 : A study published in Phosphorus, Sulfur and Silicon explored the synthesis of related compounds and their evaluation against cancer cell lines, demonstrating significant cytotoxic effects attributed to structural features similar to those found in this compound .
- Case Study 2 : Research on protein kinase inhibitors showcased the potential of thieno derivatives in modulating kinase activity, providing a framework for developing new cancer therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
Substituent Effects on Solubility: The hydroxyl group in the 4-hydroxyphenyl analog increases polarity, enhancing aqueous solubility compared to the chlorinated derivatives .
Synthetic Challenges: Alkylation of hydroxyl-containing derivatives (e.g., compound 31 in ) with dibromo compounds often yields inseparable mixtures, unlike chlorinated analogs where reactivity is more predictable . The trimethyl-substituted thienopyridine in requires stringent steric control during synthesis, reflecting the complexity introduced by additional methyl groups.
Spectroscopic Trends: Fluorescence: Compounds with extended conjugation (e.g., tetrahydroquinoline-fused derivatives in ) exhibit red-shifted emission compared to simpler thienopyridines. NMR Shifts: Electron-withdrawing groups (e.g., Cl in ) deshield aromatic protons, shifting signals downfield relative to methyl-substituted analogs .
Biological Relevance: The trimethyl-substituted compound showed promise as a non-nucleoside adenosine A1 agonist for epilepsy, highlighting the impact of methylation on receptor binding.
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 282.36 g/mol. The structure features a thieno[2,3-b]pyridine moiety linked to a dimethylphenyl group. This unique structure is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.36 g/mol |
| CAS Number | 52505-58-5 |
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. Notably, the compound under discussion has shown effectiveness against various cancer cell lines:
- Inhibition of Cancer Stem Cells (CSCs) : A study indicated that this compound reduced the fraction of CSCs in breast cancer cell lines such as MDA-MB-231 and MCF-7. The treatment led to metabolic shifts from lipid metabolism to glucose metabolism in these cells, indicating a potential mechanism for its anticancer effects .
- Apoptotic Induction : The compound has been shown to trigger apoptosis in a concentration-dependent manner in several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
- Colony Formation and Migration Inhibition : The compound significantly inhibited colony formation and migration of A549 cells compared to control groups, suggesting its potential as an anti-metastatic agent .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Targeting Phosphoinositide-Specific Phospholipase C (pi-PLC) : Previous studies have identified pi-PLC as a target for thieno[2,3-b]pyridine derivatives, which may contribute to their antiproliferative activity through enhanced lipophilicity and interactions with cellular targets .
- Metabolic Profiling : Metabolic profiling following treatment revealed alterations in glycolytic pathways and lipid metabolism, which are crucial for cancer cell survival and proliferation .
Neuropharmacological Potential
In addition to anticancer properties, thieno[2,3-b]pyridine derivatives have been explored for their neuropharmacological activities:
- Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potential use in treating neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Some studies suggested that these compounds could protect against neurotoxicity induced by amyloid-beta aggregation, further supporting their role in neuroprotection .
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-b]pyridine derivatives:
- Study on Anticancer Efficacy : A comprehensive evaluation showed that compounds similar to the one discussed exhibited potent anticancer activity across multiple tumor types with minimal toxicity to normal cells .
- Neuroprotective Properties : Another study focused on the neuroprotective effects of these compounds against oxidative stress-induced neuronal cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
